molecular formula C14H7F21O2 B1487253 1H,1H,2H,2H-Perfluorododecyl acetate CAS No. 37858-05-2

1H,1H,2H,2H-Perfluorododecyl acetate

Cat. No.: B1487253
CAS No.: 37858-05-2
M. Wt: 606.17 g/mol
InChI Key: OPXUYFLZHIENEF-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Molecular Composition and Formula

The compound’s molecular formula is C₁₄H₇F₂₁O₂ , with a molecular weight of 606.17 g/mol . Its structure consists of a perfluorinated dodecyl chain (12 carbons, all fluorinated except the terminal two carbons) linked to an acetate group via an ester bond.

Table 1: Key Structural and Molecular Properties
Property Value/Description Source
Molecular Formula C₁₄H₇F₂₁O₂
Molecular Weight 606.17 g/mol
CAS Number 37858-05-2
SMILES CC(=O)OCCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl acetate

Nomenclature and Synonyms

The compound is also referred to as 10:2 fluorotelomer acetate (10:2 FTOAc) , reflecting its fluorotelomer classification (n:x, where n = 10 fluorinated carbons, x = 2 non-fluorinated carbons). Other synonyms include 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl acetate and DTXSID101009907 .

Historical Development of Perfluorinated Alkyl Substances (PFAS)

Origins of PFAS Chemistry

PFAS production began in the 1930s with the invention of polytetrafluoroethylene (Teflon®) by DuPont. These chemicals gained industrial prominence in the 1950s due to their thermal stability, hydrophobicity, and resistance to degradation. Key milestones include:

  • 1947 : 3M initiates PFAS production in Cottage Grove, Minnesota.
  • 1950s : Widespread adoption in non-stick coatings, firefighting foams, and stain-resistant textiles.
  • 2000s : Phase-out of long-chain PFAS (e.g., PFOA, PFOS) due to environmental persistence and health concerns.

Evolution of Fluorotelomer Compounds

Fluorotelomers, including acetates like 1H,1H,2H,2H-perfluorododecyl acetate, emerged as alternatives to long-chain PFAS. These compounds are synthesized via telomerization reactions, producing shorter-chain PFAS with tailored properties. Fluorotelomer acetates are precursors to perfluorocarboxylic acids (PFCAs), which persist in the environment.

Position Within PFAS Chemical Taxonomy

Classification as a Fluorotelomer Ester

This compound belongs to the fluorotelomer esters subclass of PFAS, characterized by:

  • A perfluorinated alkyl chain (n = 10 carbons).
  • A terminal ester group (acetate in this case).
  • The n:x designation 10:2 , indicating 10 fluorinated carbons and 2 non-fluorinated carbons in the chain.
Table 2: Fluorotelomer Acetates and Their Degradation Pathways
Compound (n:x) Degradation Product Environmental Fate
10:2 FTOAc Perfluorodecanoic acid (PFDA) Persistent in soil/water
8:2 FTOAc Perfluorooctanoic acid (PFOA) Bioaccumulative
6:2 FTOAc Perfluorohexanoic acid (PFHxA) Moderate persistence

Source: Adapted from ALS Global (2025) and CSIRO (2011)

Role in PFAS Environmental Monitoring

As a volatile precursor, this compound is monitored in environmental samples to assess PFAS contamination. Analytical methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) are employed to detect its presence, particularly in soil and water. Its degradation to PFCAs underscores its relevance in tracking PFAS mobility and bioaccumulation.

Properties

CAS No.

37858-05-2

Molecular Formula

C14H7F21O2

Molecular Weight

606.17 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl acetate

InChI

InChI=1S/C14H7F21O2/c1-4(36)37-3-2-5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)35/h2-3H2,1H3

InChI Key

OPXUYFLZHIENEF-UHFFFAOYSA-N

SMILES

CC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Scientific Research Applications

Applications in Material Science

1. Surface Coatings
PFDA is extensively used in the formulation of surface coatings that require enhanced water and oil repellency. It is employed in textiles to create stain-resistant fabrics and in construction materials to improve the durability of surfaces exposed to harsh weather conditions. The application of PFDA in coatings results in a significant reduction in water absorption and improved longevity of materials.

2. Non-stick Surfaces
The compound's low surface energy makes it ideal for non-stick coatings in cookware and industrial equipment. It forms a protective layer that prevents food from adhering to surfaces, thus facilitating easy cleaning and maintenance.

3. Advanced Composites
In the development of advanced composite materials, PFDA enhances the mechanical properties and thermal stability of the composites. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining structural integrity under stress.

Environmental Applications

1. PFAS Research
As part of the broader class of per- and polyfluoroalkyl substances (PFAS), PFDA has been studied for its environmental impact. Research indicates that PFDA can persist in the environment due to its resistance to degradation. Studies have focused on its behavior in soil and water systems, assessing its mobility and bioaccumulation potential.

2. Remediation Technologies
PFDA's unique properties have led to its investigation in remediation technologies aimed at removing PFAS from contaminated environments. Techniques such as adsorption using activated carbon or advanced oxidation processes are being explored for their efficacy in degrading PFDA and other related compounds.

Health-Related Research

1. Toxicological Studies
Given the concerns surrounding PFAS compounds, including PFDA, extensive toxicological studies have been conducted to assess their health effects. Research has indicated potential links between exposure to PFAS and various health issues, prompting investigations into safe levels of exposure and potential regulatory measures.

2. Detection Methods
Innovative detection methods for PFDA and other PFAS compounds have been developed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods enable precise quantification of PFDA in environmental samples, contributing to ongoing monitoring efforts.

Case Studies

Study Objective Findings
Study AInvestigate the effectiveness of PFDA in textile coatingsDemonstrated a 90% reduction in water absorption compared to untreated fabrics .
Study BAssess environmental persistence of PFDAFound detectable levels of PFDA in groundwater samples over a decade after application .
Study CEvaluate health effects associated with PFDA exposureIdentified correlations between PFDA levels in blood samples and increased cholesterol levels .

Comparison with Similar Compounds

Key Findings :

  • Longer perfluoroalkyl chains (e.g., C12 vs. C8) enhance hydrophobicity and durability but increase environmental persistence due to stronger C–F bonds .
  • Shorter-chain analogues (C8) are being phased out in some regions due to stricter PFAS regulations, driving adoption of C10/C12 alternatives .

Functional Group Comparisons

Compound Name Functional Group Key Properties Applications
This compound Acetate Ester hydrolysis stability Textile coatings
1H,1H,2H,2H-Perfluorododecyl acrylate Acrylate Polymerizable vinyl group Fluoropolymer synthesis
1H,1H,2H,2H-Perfluorododecyl iodide Iodide Reactive terminal group Intermediate in PFAS synthesis
1H,1H,2H,2H-Perfluorododecyl trichlorosilane Silane Surface adhesion via Si–O bonds Superhydrophobic materials

Key Findings :

  • Acetates exhibit higher hydrolytic stability compared to silanes, which require high-temperature curing (≥353 K) for surface adhesion .
  • Acrylates are favored in polymer coatings due to their ability to form cross-linked networks .

Environmental and Toxicological Profiles

Compound Name Environmental Persistence Acute Toxicity (LC₅₀ in aquatic models) Regulatory Status
This compound High Data limited Under regulatory review
6:2 FTS (fluorotelomer sulfonate) Moderate 2.1 μM (zebrafish embryos) Restricted in EU
PFOA (C8 carboxylic acid) Very high 0.5 μM (zebrafish embryos) Globally banned

Key Findings :

  • Limited toxicity data exist for long-chain fluorinated acetates, but their structural similarity to regulated PFAS (e.g., PFOA) raises concerns about bioaccumulation .
  • Zebrafish studies show shorter-chain PFAS (e.g., 6:2 FTS) have lower acute toxicity than legacy compounds like PFOA .

Key Findings :

  • Esterification routes for acetates require phase-transfer catalysts (e.g., CTAB) and elevated temperatures (150°C) to achieve moderate yields .
  • Acrylates are synthesized more efficiently via radical polymerization, enabling high molecular weight (up to 177,300 Da) and low polydispersity .

Preparation Methods

Sulfinatodehalogenation Reaction

This step is critical for introducing the acetate group onto the perfluorinated alkyl chain.

  • Reactants: Perfluoroalkyl iodide (specifically perfluorododecyl iodide for the target compound), vinyl acetate or vinyl ether.
  • Solvent: Acetonitrile-water mixture.
  • Conditions: The reaction mixture is cooled to 0–4°C in an ice-water bath.
  • Additives: Sodium bicarbonate and a reducing agent such as sodium hydrosulfite (referred to as "insurance powder" in some literature).
  • Reaction time: 2.5–3.5 hours at room temperature with stirring.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction completion.
  • Workup: After reaction completion, water is added, and stirring continues for 1–1.5 hours. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated to yield a slurry intermediate.

Oxidation and Esterification

  • The slurry intermediate is dissolved in acetic acid.
  • Hydrogen peroxide (30%) and p-toluenesulfonic acid are added as oxidizing and acid catalysts.
  • The mixture is heated to 90–95°C and stirred for 8 hours.
  • After cooling and phase separation, the organic layer is extracted with ethyl acetate, washed with saturated brine, dried, filtered, and concentrated.
  • The crude product is purified by slurrying in petroleum ether, filtered, and dried to yield the final perfluorododecyl acetate product.

Experimental Data and Yields

While specific data for 1H,1H,2H,2H-Perfluorododecyl acetate are limited, analogous compounds such as perfluorohexyl and perfluorooctyl acetates have been prepared using the same methodology with high purity and good yields. The following table summarizes representative data from these related perfluoroalkyl acetates preparation, which can be extrapolated to the dodecyl derivative.

Compound Perfluoroalkyl Iodide (g/mmol) Vinyl Ester (g/mmol) Solvent Volume (mL) Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (GC) Notes
Perfluorohexyl acetate 20.79 g (46.6 mmol) 4.23 g (58.7 mmol) 55 mL acetonitrile + 25 mL water 0–4 (initial), RT (stirring) 2.5 + 1 h stirring 70% 99% TLC monitored; NMR confirmed
Perfluorooctyl acetate Similar scale Similar scale Similar 0–4 (initial), RT 2.5 + 1 h 65–67% 99% Oxidation at 90–95°C for 8 h

These procedures yield white solid products identified by nuclear magnetic resonance (NMR) and confirmed by gas chromatography (GC) purity analysis.

Notes on Reaction Parameters and Optimization

  • Molar Ratios: The molar ratio of perfluoroalkyl iodide to vinyl ester is critical, typically maintained between 0.75 to 1 to ensure complete reaction.
  • Temperature Control: Cooling to 0–4°C during addition prevents side reactions and controls the exothermic nature of the reaction.
  • Oxidation Conditions: The use of 30% hydrogen peroxide and p-toluenesulfonic acid at elevated temperatures (90–95°C) ensures complete conversion of the intermediate to the acetate.
  • Purification: Repeated washing with saturated brine and drying over anhydrous sodium sulfate removes impurities and residual water.
  • Yield and Purity: Typical yields range from 65% to 70% with purity exceeding 99% by GC, indicating high-quality products suitable for advanced applications.

Summary Table of Preparation Steps for this compound

Step Process Description Key Reagents/Conditions Outcome
1 Reaction of perfluorododecyl iodide with vinyl acetate in acetonitrile-water Perfluorododecyl iodide, vinyl acetate, NaHCO3, Na2S2O4; 0-4°C, stir 2.5-3.5 h Formation of perfluorododecyl acetaldehyde intermediate slurry
2 Oxidation and esterification Acetic acid, 30% H2O2, p-toluenesulfonic acid; 90-95°C, 8 h Conversion to this compound
3 Workup and purification Ethyl acetate extraction, brine wash, drying, filtration, petroleum ether slurry Pure white solid product, ~65-70% yield, >99% purity

Research Findings and Analytical Confirmation

  • NMR Analysis: Confirms the structure of the perfluoroalkyl acetate by characteristic chemical shifts corresponding to the fluorinated chain and acetate moiety.
  • GC Purity: Gas chromatography confirms the high purity (>99%) of the final product.
  • TLC Monitoring: Thin-layer chromatography is effective for monitoring reaction progress during the sulfinatodehalogenation step.
  • Reproducibility: The method has been successfully applied to various chain lengths of perfluoroalkyl acetates, indicating robustness and adaptability to this compound synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H,1H,2H,2H-Perfluorododecyl acetate, and what purity thresholds are critical for research applications?

  • Methodology : The compound is typically synthesized via telomerization reactions using fluorotelomer acrylates as precursors. For example, lists 1H,1H,2H,2H-Perfluorododecyl acrylate (CAS 17741-60-5) as a structurally related PFAS derivative, suggesting similar synthetic pathways. Purity thresholds ≥97% are recommended for research-grade material, validated by HPLC or GC-MS to minimize impurities that could interfere with interfacial or environmental studies .

Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming perfluorinated chain length and acetate group placement. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=O at ~1740 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., MW 618.18 g/mol, as per ). Quantification in environmental matrices requires LC-MS/MS with isotope dilution to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PFAS quantification when using this compound as a reference standard?

  • Methodology : Discrepancies often arise from ionization suppression in LC-MS or cross-contamination from shorter-chain PFAS. To mitigate:

  • Use isotopically labeled internal standards (e.g., ¹³C-labeled analogs) for normalization .
  • Validate methods with interlaboratory studies, referencing protocols from for PFAS environmental analysis.
  • Employ solid-phase extraction (SPE) with activated carbon or ion-exchange resins to isolate the compound from complex matrices .

Q. What strategies optimize the environmental stability of this compound in long-term material science studies?

  • Methodology : The compound’s stability is influenced by UV exposure and hydrolytic degradation. For surface engineering applications (e.g., hydrophobic coatings):

  • Store under inert atmospheres (N₂/Ar) at ≤4°C to prevent oxidation .
  • Incorporate UV stabilizers (e.g., hindered amine light stabilizers) in polymer matrices to retard photolytic chain scission .
  • Monitor degradation products (e.g., perfluorocarboxylic acids) via LC-HRMS to assess stability thresholds .

Q. How do structural variations in perfluorinated chains affect the interfacial properties of this compound in surface engineering applications?

  • Methodology : Chain length (C12 vs. shorter C8/C10 analogs) directly impacts hydrophobicity and thermal stability. For example:

  • Measure water contact angles (>110° for C12 chains) using goniometry to evaluate hydrophobicity .
  • Compare thermal decomposition temperatures via Thermogravimetric Analysis (TGA); C12 chains typically degrade at ~300°C, higher than C8 analogs due to stronger van der Waals interactions .
  • Use Atomic Force Microscopy (AFM) to correlate surface roughness with chain packing efficiency .

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